Vandetanib, also known as Zactima or ZD6474, is a small molecule classified as a multi-kinase inhibitor. [] It plays a significant role in scientific research, particularly in the field of oncology, due to its inhibitory activity against various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and RET. [, ] Its use in research focuses on exploring its effects on cancer cell signaling, angiogenesis, and tumor growth in various cancer models.
Vandetanib acts as a multi-kinase inhibitor, primarily targeting VEGFR2, EGFR, and RET. [, , ] By binding to the ATP-binding site of these RTKs, it competitively inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules. [, , ] This inhibition disrupts various signaling pathways crucial for tumor cell growth, proliferation, survival, angiogenesis, and metastasis. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7